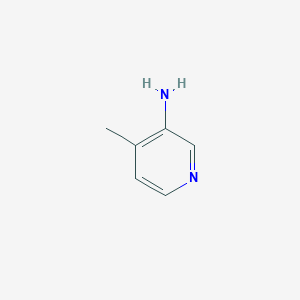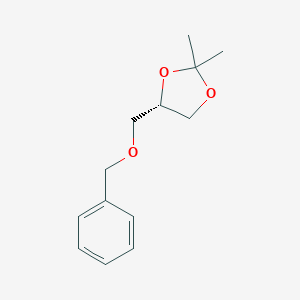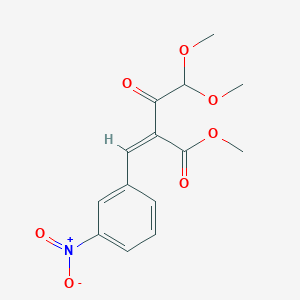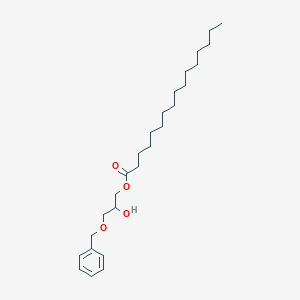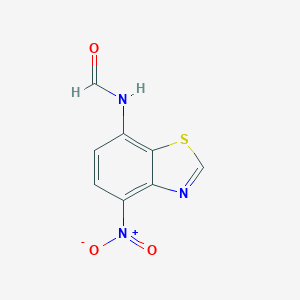
普鲁多梅斯汀
描述
Prudomestin is a synthetic, non-steroidal compound that is used in laboratory experiments to study various biochemical and physiological effects. It is a powerful agonist of the muscarinic acetylcholine receptor, and is known to produce a wide range of effects in laboratory animals. Prudomestin has been studied for its potential to modulate the activity of multiple neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic systems.
科学研究应用
普鲁多梅斯汀作为二氢黄酮醇
普鲁多梅斯汀被认为是从李属李树的心材中分离出来的一种二氢黄酮醇 (Parmar 等,1992)。此外,它被描述为植物中发现的三羟基-8,4'-二甲氧基黄酮 (Krishnamurti 等,1966)。
分子结构
该分子特征为平面结构,甲基突出于平面之上和之下,其主要的分子间力源于氢键 (Parmar 等,1992)。
抗病毒活性
普鲁多梅斯汀已显示出对牛痘病毒的抗病毒活性,与其他化合物相比,表现出特定的活性顺序 (De Clercq & Shugar,1975)。
治疗潜力
含有普鲁多梅斯汀的尼泊尔李果提取物已显示出显着改善小鼠的肝损伤和肝纤维化,表明其作为一种安全的口服药物的潜力 (Chaudhuri 等,2015)。
安全和危害
作用机制
Target of Action
Prudomestin primarily targets Xanthine Oxidase (XO) . Xanthine Oxidase is an enzyme that plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine, and further oxidizes xanthine to uric acid .
Mode of Action
Prudomestin interacts with its target, Xanthine Oxidase, by inhibiting its activity . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 6 µM . This suggests that Prudomestin has a potent inhibitory effect on Xanthine Oxidase.
Biochemical Pathways
The inhibition of Xanthine Oxidase by Prudomestin affects the purine catabolism pathway . By inhibiting Xanthine Oxidase, Prudomestin prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby potentially reducing the levels of uric acid in the body .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . They determine the drug’s bioavailability, its distribution within the body, how it is metabolized, and how it is ultimately eliminated from the body .
Result of Action
The molecular and cellular effects of Prudomestin’s action primarily involve the inhibition of Xanthine Oxidase, which can lead to a decrease in uric acid production . This could potentially be beneficial in conditions where uric acid levels are elevated, such as gout .
Action Environment
It is known that environmental factors can significantly impact the regulation of toxin production . These factors can include light, temperature, nutrient availability, and other abiotic and biotic stresses
生化分析
Biochemical Properties
Prudomestin interacts with the enzyme xanthine oxidase (XO), exhibiting strong inhibitory activity with an IC50 value of approximately 6 µM . This interaction suggests that Prudomestin may play a significant role in the regulation of purine metabolism, potentially influencing the production of uric acid and other metabolites.
Molecular Mechanism
Prudomestin exerts its effects at the molecular level primarily through its interaction with XO. It acts as an inhibitor of this enzyme, potentially affecting the conversion of hypoxanthine to xanthine, and xanthine to uric acid, key steps in purine metabolism .
Metabolic Pathways
Prudomestin is involved in the metabolic pathway of purine metabolism, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid, through its inhibitory action on XO
属性
IUPAC Name |
3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSIOUXODPWHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318110 | |
| Record name | Prudomestin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prudomestin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-28-5 | |
| Record name | Prudomestin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prudomestin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prudomestin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 210 °C | |
| Record name | Prudomestin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Prudomestin?
A1: Prudomestin (3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H1-benzopyran-4-one) possesses the molecular formula C17H14O7 and a molecular weight of 330.3 g/mol [, ]. It crystallizes in the triclinic space group P1 with unit cell dimensions: a = 6.579(5) Å, b = 8.441(7) Å, c = 13.893(14) Å, α = 101.92(9)°, β = 103.38(6)°, γ = 97.44(6)° [].
Q2: From which natural sources can Prudomestin be isolated?
A2: Prudomestin has been isolated from the heartwood of Prunus domestica Linn. (common plum) [, ] and the wood of Prunus mume Siebold et Zuccarini (Japanese apricot) [].
Q3: What is the significance of the methylation pattern in Prudomestin?
A3: Prudomestin, a flavonol glucoside, exhibits a distinct methylation pattern with methyl groups present at the 8 and 4' positions of the herbacetin nucleus []. This methylation pattern distinguishes it from other flavonoids and contributes to its unique properties.
Q4: What are the reported biological activities of Prudomestin?
A4: Prudomestin has demonstrated potent reactive oxygen species (ROS) inhibiting activity with an IC50 of 1.5 ± 0.3 µg/mL []. It also exhibits antioxidant activity with an IC50 of 26.96 ± 0.19 µg/mL [].
Q5: Has Prudomestin been investigated using computational chemistry techniques?
A5: Yes, in silico studies involving molecular docking simulations revealed that Prudomestin exhibits strong binding affinity to cyclooxygenase-2 (COX-2) with a binding energy of -8.6 kcal/mol, comparable to the standard ibuprofen (-7.7 kcal/mol) []. This suggests a potential mechanism for its observed anti-inflammatory activity.
Q6: What analytical techniques are used to characterize and quantify Prudomestin?
A6: Various analytical techniques have been employed to characterize Prudomestin. X-ray crystallography was used to determine its crystal structure []. Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized for structure elucidation and identification [, ]. Thin-layer chromatography (TLC) has been employed for the separation and purification of Prudomestin from plant extracts [].
Q7: Are there any known structural analogs of Prudomestin, and how do their activities compare?
A7: Dihydroprudomestin, a flavanonol glucoside, is a structural analog of Prudomestin found in Prunus mume. It shares the same methylation pattern but differs in the oxidation state of the heterocyclic C-ring []. A comparative analysis of their biological activities could provide insights into structure-activity relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


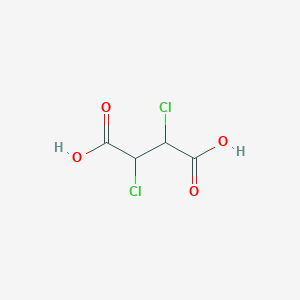
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

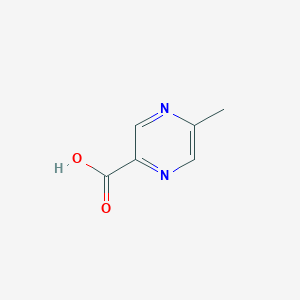
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
